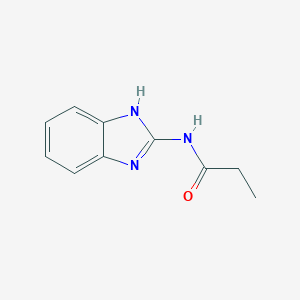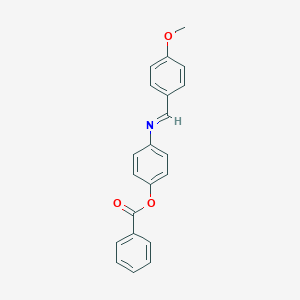
Phenol, 4-(((4-methoxyphenyl)methylene)amino)-, benzoate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(((4-methoxyphenyl)methylene)amino)-, benzoate (ester) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MMB or MMBz, and it is a yellow crystalline powder that is soluble in organic solvents.
Mechanism of Action
The mechanism of action of MMB is not fully understood. However, it has been suggested that MMB may exert its biological effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
MMB has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that MMB can inhibit the proliferation of cancer cells and induce apoptosis. MMB has also been found to reduce the production of reactive oxygen species (ROS) and inhibit the activity of certain enzymes involved in the inflammatory response. In vivo studies have shown that MMB can reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of MMB is its relatively simple synthesis method, which makes it easily accessible for research purposes. MMB is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, one limitation of MMB is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on MMB. One area of interest is the development of new materials using MMB as a building block. Another area of interest is the synthesis of new catalysts using MMB as a ligand. In medicine, further studies are needed to fully understand the mechanism of action of MMB and its potential applications in the treatment of various diseases. Finally, more research is needed to optimize the synthesis method of MMB and improve its solubility in water for use in a wider range of experiments.
Conclusion:
In conclusion, MMB is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of MMB is relatively simple, and it has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. While there are limitations to the use of MMB in certain experiments, there are several future directions for research on this compound.
Synthesis Methods
The synthesis of MMB involves the reaction between 4-methoxybenzaldehyde and aniline in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields MMB as a yellow crystalline powder with a yield of up to 80%.
Scientific Research Applications
MMB has been studied extensively for its potential applications in various fields such as medicine, material science, and catalysis. In medicine, MMB has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. In material science, MMB has been used as a building block for the synthesis of new materials such as metal-organic frameworks. In catalysis, MMB has been used as a ligand for the synthesis of new catalysts.
properties
CAS RN |
16571-39-4 |
|---|---|
Product Name |
Phenol, 4-(((4-methoxyphenyl)methylene)amino)-, benzoate (ester) |
Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate |
InChI |
InChI=1S/C21H17NO3/c1-24-19-11-7-16(8-12-19)15-22-18-9-13-20(14-10-18)25-21(23)17-5-3-2-4-6-17/h2-15H,1H3 |
InChI Key |
ZXGYKJZWIKJRHR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Other CAS RN |
16571-39-4 |
synonyms |
Benzoic acid 4-[[(4-methoxyphenyl)methylene]amino]phenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



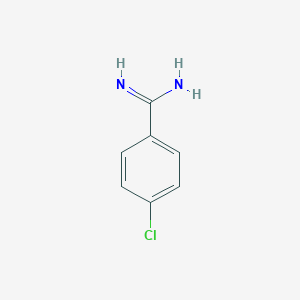

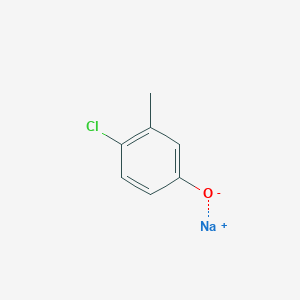
![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)
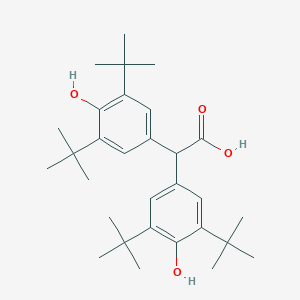
![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)
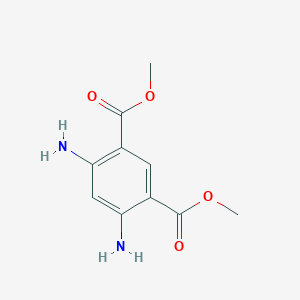
![Spiro[indole-3,4'-piperidine]](/img/structure/B97032.png)
![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)

